N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide
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Overview
Description
N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are naturally occurring alkaloids found in various plants and animals. They have been studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide typically involves the reaction of 9H-beta-carboline-3-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired carboxamide . The reaction can be summarized as follows:
Starting Materials: 9H-beta-carboline-3-carboxylic acid, isopropylamine
Reagents: Thionyl chloride or phosphorus oxychloride
Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- N-Isopropylacrylamide
Uniqueness
This compound stands out due to its unique beta-carboline structure, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit higher potency or selectivity for certain targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
78538-82-6 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-propan-2-yl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-9(2)17-15(19)13-7-11-10-5-3-4-6-12(10)18-14(11)8-16-13/h3-9,18H,1-2H3,(H,17,19) |
InChI Key |
KLAJPBHWTPRQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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